molecular formula C10H10N2O2S B12671565 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- CAS No. 54254-41-0

1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-

Cat. No.: B12671565
CAS No.: 54254-41-0
M. Wt: 222.27 g/mol
InChI Key: TXCDRQWMDKLTEU-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-: is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a sulfonyl group attached to the pyrrole ring and an amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- can be synthesized through several methods. One common approach involves the Pt(IV)-catalyzed hydroamination triggered cyclization reaction . This method yields fused pyrrolo[1,2-a]quinoxalines . Another synthetic route involves the reaction of aromatic or heteroaromatic aldehydes in ethanol with catalytic amounts of acetic acid, resulting in the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines .

Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the use of metal-catalyzed reactions and condensation reactions under controlled conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. The compound can participate in hydroamination reactions catalyzed by Pt(IV), leading to the formation of fused heterocycles . These reactions are crucial for its biological and chemical activities. The specific molecular targets and pathways depend on the functional groups attached to the pyrrole ring and their interactions with biological molecules.

Properties

CAS No.

54254-41-0

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-pyrrol-1-ylsulfonylaniline

InChI

InChI=1S/C10H10N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-8H,11H2

InChI Key

TXCDRQWMDKLTEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)N2C=CC=C2

Origin of Product

United States

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